1-azido-1-(trifluoromethyl)cyclopropane
CAS No.: 1934922-62-9
Cat. No.: VC11477747
Molecular Formula: C4H4F3N3
Molecular Weight: 151.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934922-62-9 |
|---|---|
| Molecular Formula | C4H4F3N3 |
| Molecular Weight | 151.1 |
Introduction
Structural and Electronic Characteristics
The cyclopropane ring’s inherent angle strain (60° bond angles) imposes significant reactivity, which is further modulated by the electron-withdrawing trifluoromethyl group and the high-energy azido moiety. Quantum mechanical calculations on similar trifluoromethylcyclopropanes suggest that the -CF₃ group induces substantial polarization at the substituted carbon, enhancing susceptibility to nucleophilic or electrophilic attacks . The azido group, a cornerstone of click chemistry, introduces additional strain and serves as a precursor for tetrazole or triazole formations via [3+2] cycloadditions .
Table 1: Hypothesized Physicochemical Properties of 1-Azido-1-(trifluoromethyl)cyclopropane
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The compound’s synthesis likely involves strategic functionalization of a preformed cyclopropane core. Two plausible routes emerge:
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Cyclopropanation of a pre-functionalized alkene: A trifluoromethyl-bearing alkene could undergo [2+1] cyclopropanation via Simmons-Smith conditions or transition metal-catalyzed approaches, followed by azidation.
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Post-cyclopropane functionalization: Introducing the azido group to a trifluoromethylcyclopropane precursor, leveraging nucleophilic substitution or metal-mediated reactions.
Case Study: Adaptation of Patent CN110054558B
The patent CN110054558B outlines a three-step synthesis of 1-trifluoromethylcyclopropane-1-carboxylic acid :
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Tosylation of 1-(trifluoromethyl)cyclopropan-1-ol.
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Cyanide substitution to form a nitrile intermediate.
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Hydrolysis to the carboxylic acid.
For 1-azido-1-(trifluoromethyl)cyclopropane, the cyanide substitution step (Step 2) could be replaced with an azide displacement. Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures (140–160°C) might facilitate the conversion of a tosyl intermediate to the azido derivative, mirroring methodologies in nitrile-azide exchanges .
Critical Parameters:
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Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic azide reactivity.
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Temperature control: Azides are thermally sensitive; reactions should avoid exceeding 160°C to prevent decomposition .
Reactivity and Application Frontiers
Click Chemistry and Triazole Synthesis
The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with alkyne partners. This reaction is pivotal in drug discovery and materials science. For instance, the silver-catalyzed [3+2] cycloaddition reported by Zhu et al. (2022) for trifluoromethyl-cyanopyrazoles could inspire analogous strategies for triazole formation using this cyclopropane derivative.
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